
n-Hydroxyadamantane-1-carboxamide
Overview
Description
n-Hydroxyadamantane-1-carboxamide is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is an adamantane derivative, characterized by the presence of a hydroxyl group and a carboxamide group attached to the adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hydroxyadamantane-1-carboxamide typically involves the reaction of adamantane derivatives with hydroxylamine and carboxylic acid derivatives. One common method includes the reaction of adamantane-1-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
n-Hydroxyadamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The adamantane core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of adamantane-1-carboxylic acid derivatives.
Reduction: Formation of adamantane-1-amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Structural Characteristics
n-Hydroxyadamantane-1-carboxamide features an adamantane core, a polycyclic hydrocarbon known for its stability and rigidity. The molecular formula is , which includes hydroxyl, carboxamide, and adamantane functional groups. These structural features contribute to its biological activity, particularly in drug design and development.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. Its ability to interact with viral proteins suggests potential efficacy against various viruses, including influenza and HIV. Studies on adamantane derivatives have shown that they can effectively inhibit viral functions, positioning this compound as a promising candidate for antiviral drug development .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Hydroxamic acids, which share structural similarities with this compound, have been shown to inhibit histone deacetylases (HDACs) and exhibit anti-aggregation properties against β-amyloid peptides associated with Alzheimer's disease. Compounds containing the adamantane structure have demonstrated the ability to penetrate the blood-brain barrier, making them suitable for neurological applications .
Biological Interaction Studies
Interaction studies using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to assess the binding affinity of this compound to various biological targets. Preliminary results suggest that this compound can effectively bind to viral proteins, inhibiting their activity and supporting its potential as an antiviral agent .
Comparative Analysis of Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to related compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Adamantane | Hydrocarbon | Antiviral | Basic scaffold; lacks functional groups |
Rimantadine | Adamantane derivative | Antiviral (influenza) | Contains a guanidine group enhancing activity |
Amantadine | Adamantane derivative | Antiviral (influenza) | Contains an amine; used for Parkinson's disease |
This compound | Related imidamide | Potentially antiviral | Hydroxyl group enhances solubility |
Mechanism of Action
The mechanism of action of n-Hydroxyadamantane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects in various applications .
Comparison with Similar Compounds
Similar Compounds
- n-Hydroxyadamantane-1-carboxylic acid
- n-Hydroxyadamantane-1-amine
- Adamantane-1-carboxamide
Uniqueness
n-Hydroxyadamantane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in different scientific fields .
Biological Activity
n-Hydroxyadamantane-1-carboxamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities, particularly in antiviral and neuroprotective applications. This article explores its synthesis, structural characteristics, biological effects, and potential therapeutic uses, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its adamantane core structure, which contributes to its stability and biological activity. The molecular formula is , indicating the presence of hydroxyl and carboximidamide functional groups that enhance its solubility and reactivity.
Key Structural Features:
- Adamantane Core : Provides a rigid framework.
- Hydroxyl Group : Increases solubility in biological systems.
- Carboximidamide Group : Potentially enhances interaction with biological targets.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against influenza and HIV. Its structural features allow it to interact effectively with viral proteins, inhibiting their function. Studies have shown that derivatives of adamantane compounds are effective against various viruses, suggesting that this compound may possess similar antiviral properties.
Table 1: Comparison of Antiviral Activities of Adamantane Derivatives
Compound Name | Activity Type | Specific Viruses Targeted |
---|---|---|
Adamantane | Antiviral | None specified |
Rimantadine | Antiviral (Influenza) | Influenza A |
Amantadine | Antiviral (Influenza) | Influenza A |
This compound | Potentially antiviral | Influenza, HIV |
Neuroprotective Effects
In addition to its antiviral properties, this compound has shown promise as a neuroprotective agent. It has been studied for its ability to inhibit histone deacetylases (HDACs), which are implicated in neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotective Activity
A study involving transgenic mice models of Alzheimer's disease demonstrated that this compound could restore cognitive functions impaired by β-amyloid peptide aggregation. The compound exhibited significant improvements in memory retention as measured by behavioral tests such as the Morris Water Maze Test.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : Interaction studies using techniques like surface plasmon resonance (SPR) indicate strong binding to viral proteins and HDACs.
- Inhibition of Protein Function : By binding to target proteins, the compound may inhibit their activity, leading to reduced viral replication and neuroprotection.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Hydroxylation : Using hydroxylating agents on adamantane derivatives.
- Amidation Reactions : Combining adamantane derivatives with carboxylic acids under specific conditions to form the desired amide.
Properties
IUPAC Name |
N-hydroxyadamantane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10(12-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEGTMVLCRSXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351547 | |
Record name | n-hydroxyadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28309-44-6 | |
Record name | n-hydroxyadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Adamantanecarbohydroxamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.